molecular formula C10H17NO3 B13315787 3-(5-Methylmorpholin-3-YL)oxan-4-one

3-(5-Methylmorpholin-3-YL)oxan-4-one

Katalognummer: B13315787
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: KIMGISAIANQIHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methylmorpholin-3-yl)oxan-4-one is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Vorbereitungsmethoden

The preparation of 3-(5-Methylmorpholin-3-yl)oxan-4-one involves synthetic routes that typically include the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency .

Analyse Chemischer Reaktionen

3-(5-Methylmorpholin-3-yl)oxan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(5-Methylmorpholin-3-yl)oxan-4-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Methylmorpholin-3-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

3-(5-Methylmorpholin-3-yl)oxan-4-one can be compared with other similar compounds such as:

    Morpholine derivatives: These compounds share a similar core structure but differ in their functional groups and properties.

    Oxanone derivatives: These compounds have a similar oxanone ring structure but vary in their substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

3-(5-methylmorpholin-3-yl)oxan-4-one

InChI

InChI=1S/C10H17NO3/c1-7-4-14-6-9(11-7)8-5-13-3-2-10(8)12/h7-9,11H,2-6H2,1H3

InChI-Schlüssel

KIMGISAIANQIHL-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC(N1)C2COCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.